3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
Overview
Description
3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole is not fully understood, but it is thought to involve the modulation of enzyme activity through the binding of the compound to specific active sites on the enzyme. This binding can lead to changes in enzyme activity and downstream biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole has a variety of biochemical and physiological effects. These effects include the inhibition of certain enzymes, such as cyclooxygenase-2 and histone deacetylases, which are involved in inflammation and cancer progression. Additionally, this compound has been shown to have anti-microbial effects against a variety of bacterial and fungal species.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments include its ability to selectively bind to and modulate the activity of certain enzymes, as well as its diverse biological activities. However, limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole include the development of more selective and potent analogs for use in chemical biology research, as well as the exploration of its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been studied for its potential as a tool in chemical biology research, due to its ability to selectively bind to and modulate the activity of certain enzymes.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S2/c1-18-13(12-7-4-8-19-12)16-17-14(18)20-9-10-5-2-3-6-11(10)15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGGXQBRNYSNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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